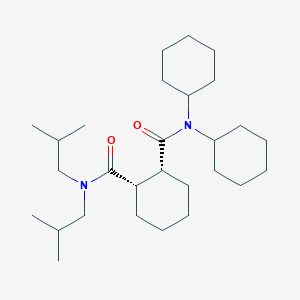
Lithium ionophore III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lithium ionophore III involves multiple steps, including the preparation of the di-imide structure. The process typically starts with the reaction of cyclohexane-1,2-dicarboxylic anhydride with amines to form the di-imide . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Lithium ionophore III primarily undergoes complexation reactions with lithium ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable di-imide structure .
Common Reagents and Conditions: The complexation reactions involve lithium salts, such as lithium chloride or lithium perchlorate, in organic solvents like dichloromethane or acetonitrile. The reactions are usually carried out at room temperature .
Major Products: The major product of these reactions is the lithium-ion complex, which is highly selective and stable. This complex is used in various applications, including ion-selective electrodes .
Wissenschaftliche Forschungsanwendungen
Lithium ionophore III has a wide range of applications in scientific research:
Wirkmechanismus
Lithium ionophore III functions by selectively binding to lithium ions through its di-imide structure. The ionophore forms a stable complex with lithium ions, facilitating their transport across lipid bilayers or their detection in ion-selective electrodes . The molecular targets include lithium ions, and the pathways involved are primarily related to ion transport and detection .
Vergleich Mit ähnlichen Verbindungen
- Lithium ionophore VIII
- Macrocyclic trinuclear complexes of methoxy-substituted arene ruthenium bridged by 2,3-pyridinediolate
Comparison: Lithium ionophore III is unique due to its noncyclic di-imide structure, which provides high selectivity for lithium ions. In contrast, lithium ionophore VIII and macrocyclic trinuclear complexes have different structural features and selectivity profiles . This compound’s stability and selectivity make it particularly suitable for applications in ion-selective electrodes .
Eigenschaften
Molekularformel |
C28H50N2O2 |
|---|---|
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
(1S,2R)-2-N,2-N-dicyclohexyl-1-N,1-N-bis(2-methylpropyl)cyclohexane-1,2-dicarboxamide |
InChI |
InChI=1S/C28H50N2O2/c1-21(2)19-29(20-22(3)4)27(31)25-17-11-12-18-26(25)28(32)30(23-13-7-5-8-14-23)24-15-9-6-10-16-24/h21-26H,5-20H2,1-4H3/t25-,26+/m0/s1 |
InChI-Schlüssel |
QGKITQHJONXIQV-IZZNHLLZSA-N |
Isomerische SMILES |
CC(C)CN(CC(C)C)C(=O)[C@H]1CCCC[C@H]1C(=O)N(C2CCCCC2)C3CCCCC3 |
Kanonische SMILES |
CC(C)CN(CC(C)C)C(=O)C1CCCCC1C(=O)N(C2CCCCC2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















